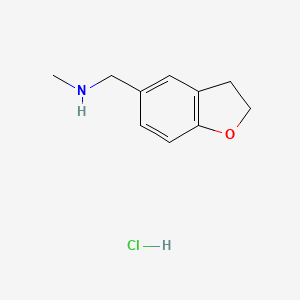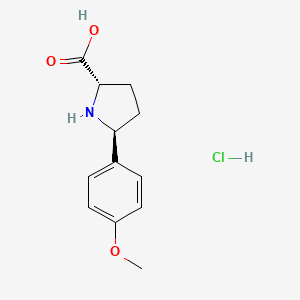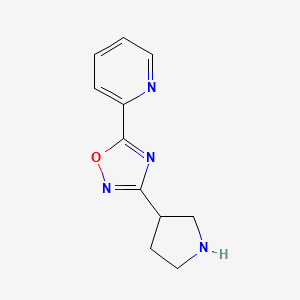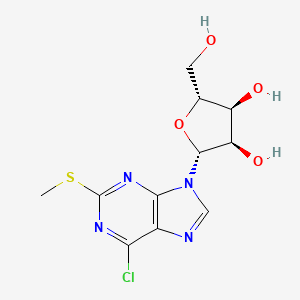![molecular formula C8H11ClN2O2S B1433723 Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- CAS No. 1476762-47-6](/img/structure/B1433723.png)
Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-
Descripción general
Descripción
“Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-” is a chemical compound that has gained significant attention in scientific research. It is a derivative of hydrazine, which is a compound that can be converted to a hydrazone derivative .
Synthesis Analysis
The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with aldehydes and ketones to form a hydrazone derivative . This process is a variation of the imine forming reaction .Molecular Structure Analysis
The molecular formula of “Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-” is C8H11ClN2O2S, and its molecular weight is 234.7 g/mol.Chemical Reactions Analysis
The chemical reactions involving hydrazine derivatives are quite interesting. For instance, hydrazones can be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat . This process is known as the Wolff-Kishner reduction .Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure Analysis
- Hydrazine derivatives have been synthesized for various applications, such as in the preparation of (1Z,2Z)-1,2-bis(2-(phenylsulfonyl)-1-(4-tolyl)ethylidene)hydrazine. This compound was synthesized using hydrazine hydrate and characterized by IR, mass, 1H NMR, and X-ray single crystal analysis (Abdel‐Aziz et al., 2014).
Antimicrobial Applications
- Hydrazine derivatives have been used in the synthesis of antimicrobial agents. For instance, formazans derived from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole exhibited moderate antimicrobial activity against bacterial and fungal strains (Sah et al., 2014).
Synthesis of Heterocyclic Molecules
- Hydrazine derivatives are instrumental in synthesizing diverse heterocyclic molecules. For example, pyrimidine derivatives were synthesized using hydrazine hydrate, contributing to advances in organic chemistry and drug development (Sasaki & Ando, 1969).
Catalytic Functionalizations
- Arylated hydrazines, including phenylsulfonyl hydrazides, are used for diverse catalytic functionalizations due to their unique reactivity properties. They are essential in Heck-type reactions, conjugate additions, and C-H bond arylations (Balgotra et al., 2020).
Fluorescent Applications
- Hydrazine derivatives like aromatic hydrazine 4-(2-N, N-dimethylamino-ethyl)sulfonyl-phenyl hydrazine have been used as intermediates in the production of cationic fluorescent whiteners (Cheng, 2004).
Mecanismo De Acción
The mechanism of action for the Wolff-Kishner reduction involves the reaction of hydrazine with a carbonyl to form a hydrazone . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .
Safety and Hazards
Hydrazine and its derivatives are known to be hazardous. They are classified as flammable liquids and can cause acute toxicity if swallowed, in contact with skin, or if inhaled . They can also cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . Moreover, they are suspected of causing genetic defects and may cause cancer .
Propiedades
IUPAC Name |
(5-chloro-2-ethylsulfonylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-2-14(12,13)8-4-3-6(9)5-7(8)11-10/h3-5,11H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJPUEHQGIPCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1433646.png)


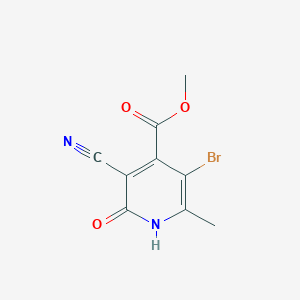
![2-[2-(2-Nitrophenyl)ethyl]benzoic acid](/img/structure/B1433653.png)
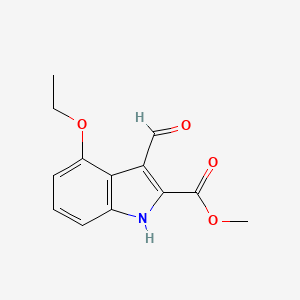
![2,2,2-Trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1433657.png)
